L-LEUCINE (1-13C; 15N+)
Description
Advantages of Carbon-13 and Nitrogen-15 Labeling in Metabolic Studies
Among the stable isotopes used in research, Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are particularly prominent in metabolic studies. fiveable.me Carbon is the backbone of most biological molecules, and nitrogen is a key component of amino acids and proteins. By labeling these elements, researchers can directly investigate central carbon metabolism and protein dynamics. nih.govfao.org
The primary advantages of using ¹³C and ¹⁵N labeling include:
High Precision and Accuracy: Advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can detect the minute mass differences between labeled and unlabeled molecules with exceptional sensitivity. maastrichtuniversity.nlcreative-proteomics.com This allows for precise quantification of metabolic fluxes and the determination of molecular formulas. nih.govcreative-proteomics.com
Versatility: These isotopes can be incorporated into a wide variety of molecules, including glucose, amino acids, and fatty acids, enabling the study of carbohydrate, protein, and lipid metabolism. maastrichtuniversity.nlisotope.com
Safety: As non-radioactive isotopes, ¹³C and ¹⁵N are safe for use in long-term studies and in human clinical trials. wur.nlchempep.com
Detailed Mechanistic Information: The pattern of isotope incorporation into different metabolites can elucidate complex metabolic pathways and reveal the relative contributions of different substrates to a particular metabolic pool. nih.govacs.org
Overview of L-LEUCINE (1-13C; 15N+) as a Dually Labeled Amino Acid Tracer
L-Leucine is an essential branched-chain amino acid that plays a crucial role in protein synthesis and various metabolic signaling pathways. nih.govmedchemexpress.com The dually labeled variant, L-Leucine (1-¹³C; ¹⁵N), incorporates both a Carbon-13 isotope at the first carbon position (the carboxyl group) and a Nitrogen-15 isotope at the amino group. isotope.com This dual labeling provides a significant advantage in metabolic research.
The presence of two distinct stable isotopes in a single molecule allows for the simultaneous tracing of both the carbon skeleton and the nitrogen component of the amino acid. nih.gov This is particularly valuable for studying protein metabolism, as it enables the comprehensive quantification of processes such as protein synthesis, breakdown, and amino acid oxidation. nih.govcambridge.org For instance, the fate of the ¹³C label can be tracked to measure leucine (B10760876) oxidation, while the ¹⁵N label can be used to assess protein synthesis and breakdown. nih.gov
The use of dually labeled amino acids like L-Leucine (1-¹³C; ¹⁵N) represents a sophisticated application of stable isotope tracer methodology. These tracers are instrumental in what are known as dual-isotope tracer techniques, which can, for example, be used to measure the true digestibility of indispensable amino acids from dietary proteins in a minimally invasive manner. nih.govnih.govresearchgate.net By providing a more complete picture of amino acid kinetics, L-Leucine (1-¹³C; ¹⁵N) and similar tracers empower researchers to gain deeper insights into the complex regulation of protein and amino acid metabolism in various physiological and pathological states. nih.gov
Properties
Molecular Weight |
133.16 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Purity Verification of L Leucine 1 13c; 15n+
Chemical Synthesis Approaches for L-LEUCINE (1-13C; 15N+)
The chemical synthesis of L-Leucine (1-13C; 15N+) involves multi-step procedures that require precise control over stereochemistry to yield the desired L-enantiomer. A common strategy involves the use of chiral auxiliaries to guide the stereoselective formation of the amino acid.
One general approach begins with a suitable isotopically labeled starting material. For the synthesis of L-Leucine (1-13C; 15N+), this would typically involve a precursor already containing the ¹³C label at the prospective carboxyl carbon. The synthesis proceeds through the formation of an α-keto acid, which is then subjected to reductive amination.
A key step in ensuring the correct stereochemistry is the use of chiral auxiliaries, such as Evans' oxazolidinone auxiliaries. The synthetic route can be summarized as follows:
Preparation of the labeled α-keto ester : This can be achieved through various organic reactions, ensuring the ¹³C label is in the correct position.
Stereoselective amination : The α-keto ester is then reacted with a source of ¹⁵N-ammonia or a related ¹⁵N-containing nucleophile in the presence of a chiral auxiliary and a reducing agent. This step is crucial for establishing the L-configuration at the α-carbon.
Hydrolysis and purification : The final step involves the removal of the chiral auxiliary and any protecting groups, followed by purification of the final L-Leucine (1-13C; 15N+) product.
Enzymatic catalysis can also be integrated into chemical synthesis. For instance, a one-pot, two-enzyme catalyzed procedure can create the stereogenic center at the C-2 position with high stereocontrol, involving the hydrolysis and reductive amination of a 2-keto ester. rsc.org
Biosynthetic Pathways and Microbial Production of L-LEUCINE (1-13C; 15N+)
Biosynthetic production of L-Leucine (1-13C; 15N+) offers an alternative to chemical synthesis, often leveraging the natural metabolic pathways of microorganisms. Strains of bacteria such as Corynebacterium glutamicum and Escherichia coli are commonly used for the production of amino acids, including L-leucine. rsc.org
The general principle involves culturing these microorganisms in a minimal medium where the sole sources of carbon and nitrogen are isotopically labeled. For the production of L-Leucine (1-13C; 15N+), the medium would be supplemented with a ¹³C-labeled carbon source (like ¹³C-glucose) and a ¹⁵N-labeled nitrogen source (like [¹⁵N]ammonium sulfate).
A specific method for producing L-[¹⁵N]leucine has been described using Corynebacterium glutamicum, a glutamic acid overproducer. nih.gov The bacteria are incubated in a leucine (B10760876) production medium containing [¹⁵N]ammonium sulfate, glucose, and sodium alpha-ketoisocaproate. This method has been shown to achieve high isotopic efficiency. nih.gov To produce the doubly labeled L-Leucine (1-13C; 15N+), this process would be modified to also include a ¹³C-labeled carbon source.
The production process can be optimized through metabolic engineering of the microbial strains to enhance the L-leucine biosynthetic pathway and through careful control of fermentation conditions. Fed-batch fermentation is a common strategy to achieve high cell densities and, consequently, high product yields. mdpi.com
Following fermentation, the labeled L-leucine must be separated from the culture medium and other cellular components. This is typically achieved through a series of purification steps, which may include ion-exchange chromatography and crystallization. researchgate.net
Isotopic Enrichment and Purity Assessment Techniques
Accurate determination of isotopic enrichment and chemical purity is paramount. Several analytical techniques are employed for this purpose, with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most prominent.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for determining isotopic enrichment. The L-leucine sample is first derivatized to make it volatile for GC analysis. The derivatized amino acid is then separated by gas chromatography and detected by a mass spectrometer. The mass spectrum reveals the mass-to-charge ratio of the molecule and its fragments, allowing for the quantification of the incorporated isotopes. GC-MS can provide detailed information on mass isotopomer distributions. dss.go.th
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful, non-destructive technique for assessing isotopic labeling. Both ¹³C-NMR and ¹⁵N-NMR can be used to confirm the presence and position of the isotopic labels. The chemical shifts in the NMR spectrum are sensitive to the isotopic composition of the molecule, providing unambiguous evidence of successful labeling. nih.govresearchgate.net Quantitative NMR can be used to determine the level of isotopic enrichment.
High-Resolution Mass Spectrometry (HRMS) , often coupled with liquid chromatography (LC-MS), provides highly accurate mass measurements, which can be used to confirm the elemental composition and isotopic labeling of the compound. Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule and confirm the location of the labels. researchgate.net
The choice of analytical technique depends on the specific requirements of the analysis, with GC-MS offering high sensitivity and detailed isotopomer information, while NMR provides unambiguous structural confirmation of the labeling pattern. dss.go.th A comparison of these analytical techniques is summarized in the table below.
Table 1: Comparison of Analytical Techniques for Isotopic Purity Assessment
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
|---|---|---|
| Principle | Separation of volatile derivatives by GC followed by mass analysis. | Detection of nuclear spin transitions in a magnetic field. |
| Sample Preparation | Derivatization required to increase volatility. | Typically dissolved in a suitable deuterated solvent. |
| Information Provided | Isotopic enrichment, mass isotopomer distribution, chemical purity. | Positional information of isotopes, structural confirmation, isotopic enrichment. |
| Sensitivity | High (nanogram to picogram range). | Lower compared to MS (microgram to milligram range). |
| Destructive | Yes. | No. |
| Key Advantage | High sensitivity and detailed isotopomer data. dss.go.th | Unambiguous confirmation of label position and molecular structure. nih.gov |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| L-LEUCINE (1-13C; 15N+) |
| ¹³C-glucose |
| [¹⁵N]ammonium sulfate |
| Sodium alpha-ketoisocaproate |
| Evans' oxazolidinone |
Fundamental Principles of Stable Isotope Tracer Kinetic Studies with L Leucine 1 13c; 15n+
Theoretical Basis of Isotopic Steady State and Tracer Dilution
Stable isotope tracer kinetic studies are predicated on the principle of tracer dilution within a given metabolic pool. nih.gov When a stable isotope-labeled tracer like L-LEUCINE (1-13C; 15N+) is introduced into a biological system, it mixes with the endogenous, unlabeled pool of the same molecule (the "tracee"). nih.gov The extent to which the tracer is diluted by the tracee provides a measure of the rate at which the endogenous molecule is appearing in the pool. nih.gov
A critical concept in this methodology is the attainment of an isotopic steady state . This is a condition where the concentration of the tracer and its ratio to the tracee (isotopic enrichment) in the plasma remain constant over time. nih.govphysiology.org Achieving a steady state is crucial because it simplifies the mathematical modeling of metabolic fluxes, implying that the rate of tracer infusion is equal to its rate of disappearance from the pool being sampled. nih.gov To accelerate the achievement of this steady state, a "primed, continuous infusion" technique is often employed. nih.gov This involves an initial bolus injection (the "prime") to rapidly fill the metabolic pool, followed by a constant infusion to maintain the steady state. nih.gov
The fundamental calculation in a tracer dilution study at isotopic steady state is the determination of the rate of appearance (Ra) of the endogenous substrate. This is calculated using the following equation:
Ra = F / E
Where:
Ra is the rate of appearance of the tracee.
F is the known rate of tracer infusion.
E is the isotopic enrichment of the tracer in the plasma at steady state. nih.gov
This simple yet powerful relationship forms the basis for quantifying various aspects of leucine (B10760876) metabolism.
Precursor Pool Selection and Considerations in L-LEUCINE (1-13C; 15N+) Tracer Studies
The accurate determination of metabolic rates, particularly protein synthesis, hinges on the correct identification and sampling of the precursor pool . This is the immediate pool of amino acids from which proteins are synthesized. nih.gov While the true precursor for protein synthesis is the aminoacyl-tRNA in the intracellular fluid, its direct measurement is often invasive and technically challenging due to the large tissue samples required. nih.gov
Consequently, researchers often rely on more accessible surrogate pools, such as the plasma or intracellular free amino acid pools. However, the choice of precursor pool can significantly impact the calculated rates of protein synthesis. Studies have shown that the isotopic enrichment of leucine in the plasma can be higher than that in the intracellular pool. nih.gov This is because the intracellular pool is diluted by amino acids derived from intracellular protein breakdown, which are not labeled.
To circumvent this issue, the transamination product of leucine, α-ketoisocaproate (KIC) , is often used as a surrogate for the intracellular leucine enrichment. nih.gov KIC is in rapid equilibrium with the intracellular leucine pool, and its enrichment in the plasma is considered to be a more accurate reflection of the true precursor enrichment for protein synthesis. nih.gov Research has indicated that using plasma KIC specific activity provides a more accurate measure of the precursor pool for pancreatic protein synthesis compared to plasma leucine enrichment. nih.gov
The dual labeling of L-LEUCINE (1-13C; 15N+) offers distinct advantages in these studies. The ¹³C label is typically used to trace the carbon skeleton of leucine, allowing for the measurement of leucine oxidation through the appearance of ¹³CO₂ in expired air. physiology.org The ¹⁵N label, on the other hand, traces the nitrogen component, providing insights into processes like transamination and protein synthesis.
| Precursor Pool | Advantages | Disadvantages |
| Plasma Leucine | Easily accessible through blood sampling. | May overestimate the true precursor enrichment, leading to an underestimation of protein synthesis rates. nih.gov |
| Intracellular Leucine | More accurately reflects the immediate precursor for protein synthesis. | Requires invasive muscle biopsies; technically challenging to measure. |
| Plasma α-ketoisocaproate (KIC) | In rapid equilibrium with intracellular leucine; considered a good surrogate for the true precursor pool; accessible via blood sampling. nih.gov | Requires additional analytical steps for measurement. |
| Aminoacyl-tRNA | The true precursor for protein synthesis. nih.gov | Highly invasive to sample; requires large amounts of tissue, making it impractical for most human studies. nih.gov |
Mathematical Models for L-LEUCINE (1-13C; 15N+)-Derived Kinetic Parameters
To translate the raw data from stable isotope tracer studies into meaningful physiological parameters, various mathematical models are employed. These models range from simple precursor-product relationships to more complex compartmental models.
The precursor-product model is a fundamental approach used to calculate the fractional synthetic rate (FSR) of proteins. researchgate.net The FSR represents the percentage of the protein pool that is newly synthesized over a specific time period. The basic principle is to measure the rate of incorporation of the labeled amino acid (the precursor) into a protein (the product). nih.gov
The FSR is calculated using the following general formula:
FSR (%/h) = (E_p / E_precursor) * (1 / t) * 100
Where:
E_p is the change in isotopic enrichment of the protein-bound leucine over time.
E_precursor is the isotopic enrichment of the precursor pool (e.g., plasma KIC).
t is the duration of the tracer incorporation period. researchgate.net
This model assumes that the enrichment of the precursor pool remains constant during the measurement period, which is why achieving an isotopic steady state is crucial. researchgate.net
For a more comprehensive analysis of leucine kinetics, compartmental models are utilized. These models represent the body as a series of interconnected "compartments" or pools, and the rates of flux between these compartments are estimated by fitting the model to the experimental data. nih.govnih.gov
A common approach is the three-pool model , which simplifies the complex in vivo system into plasma, intracellular, and protein pools. nih.gov This model allows for the estimation of various kinetic parameters, including:
The rate of appearance of leucine from protein breakdown.
The rate of leucine incorporation into protein (protein synthesis).
The rate of leucine oxidation.
The rates of transport between the plasma and intracellular compartments. nih.gov
More sophisticated, multi-compartmental models have also been developed to provide a more detailed and accurate representation of leucine metabolism. nih.gov For instance, a ten-compartment model has been proposed for leucine-KIC kinetics, which includes separate compartments for leucine, KIC, and bicarbonate. nih.gov These complex models can provide a more nuanced understanding of the physiological regulation of protein metabolism. nih.govarxiv.org
| Model Type | Description | Key Parameters Derived |
| Precursor-Product Model | Calculates the fractional rate of protein synthesis by measuring the incorporation of a labeled amino acid into protein. researchgate.net | Fractional Synthetic Rate (FSR) of specific proteins. |
| Three-Pool Model | A simplified representation of whole-body or tissue metabolism with plasma, intracellular, and protein compartments. nih.gov | Rates of protein synthesis, breakdown, oxidation, and transport. |
| Multi-Compartmental Models | More complex models with a greater number of compartments to provide a more detailed physiological description. nih.gov | Detailed fluxes between various metabolic pools, including intracellular and extracellular spaces. nih.gov |
Analytical Techniques for L Leucine 1 13c; 15n+ and Its Metabolites
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) is a cornerstone for the analysis of isotopically labeled compounds due to its high sensitivity and specificity. Various MS-based techniques, often coupled with chromatographic separation, are employed to analyze L-leucine and its metabolic products.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment and Isotopomer Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of amino acid isotopic enrichment. dss.go.th To make the non-volatile amino acids amenable to GC analysis, a derivatization step is necessary. mdpi.com Common derivatization methods include the formation of N-acetyl, n-propyl (NAP) esters or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (TBDMS) derivatives. physiology.orgnih.gov
Once derivatized, the amino acids are separated by gas chromatography and then ionized and analyzed by the mass spectrometer. mdpi.com By monitoring specific ions, the enrichment of ¹³C and ¹⁵N in leucine (B10760876) and its metabolites can be determined. physiology.org For instance, chemical ionization GC-MS can be used to measure ¹³C enrichment in plasma leucine by selected ion monitoring of the [M+H]⁺ and [M+H+1]⁺ ions. physiology.org This technique allows for the calculation of parameters such as leucine turnover and oxidation rates. physiology.org
GC-MS is also a powerful tool for isotopomer analysis, which provides information on the distribution of isotopes within a molecule. dss.go.th This data is invaluable for metabolic flux analysis, offering detailed insights into the activity of different metabolic pathways. dss.go.th
Table 1: GC-MS Parameters for L-Leucine Analysis
| Parameter | Description | Reference |
| Derivatization | N-acetyl, n-propyl (NAP) esters; N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (TBDMS) | physiology.orgnih.gov |
| GC Column | Mixed phase (e.g., 0.3% Carbowax 20M, 0.3% Silar 5CP) on Chromosorb W AW | physiology.org |
| Ionization Mode | Chemical Ionization (CI) or Electron Ionization (EI) | dss.go.thphysiology.org |
| MS Analysis | Selected Ion Monitoring (SIM) for isotopic enrichment | physiology.orgnih.gov |
| Application | Determination of isotopic enrichment, isotopomer distributions for metabolic flux analysis | dss.go.th |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Amino Acid and Metabolite Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a robust and sensitive method for the quantification of amino acids and their metabolites directly from biological matrices, often with minimal sample preparation. nih.gov A significant advantage of LC-MS/MS is that it can often be performed without the need for derivatization, which is a requirement for GC-MS. lcms.cznih.gov
This technique is particularly useful for separating isobaric compounds, such as leucine and its isomer isoleucine, which have the same molecular weight. acs.orgmtc-usa.com By employing specific chromatographic conditions and tandem mass spectrometry, these isomers can be distinguished and accurately quantified. acs.org LC-MS/MS has been successfully applied to the direct and quantitative analysis of leucine and its metabolites, including β-hydroxy-β-methylbutyric acid (HMB), α-ketoisocaproic acid (KIC), and α-hydroxyisocaproic acid (HICA), in human breast milk. acs.org
The method typically involves a simple protein precipitation step, followed by injection of the supernatant onto the LC-MS/MS system. lcms.cz The high selectivity and sensitivity of modern LC-MS/MS instruments allow for the accurate quantification of a wide range of amino acids and metabolites in complex biological samples. nih.gov
Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) for Carbon and Nitrogen Isotope Ratios
Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) is a highly precise technique for determining the carbon and nitrogen isotope ratios of individual amino acids. vliz.benih.gov Similar to GC-MS, this method requires derivatization of the amino acids to make them volatile. ucdavis.edu The derivatized amino acids are separated by GC and then combusted in a reactor to convert them into simple gases (CO₂ and N₂). ucdavis.edu These gases are then introduced into the isotope ratio mass spectrometer, which measures the isotopic ratios (¹³C/¹²C and ¹⁵N/¹⁴N) with high precision. nih.gov
GC/C/IRMS is particularly valuable for studies at low isotopic enrichment levels, where it provides greater accuracy and reproducibility compared to conventional GC-MS. nih.gov This technique has been used to measure ¹³C-leucine enrichment in muscle protein to study protein synthesis rates. nih.gov The method is sensitive enough to enable measurements from small biopsy samples. nih.gov
Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS) for Bulk Isotope Content
Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS) is used to determine the bulk isotopic content of a sample. vliz.be In this technique, the sample is combusted in an elemental analyzer, and the resulting gases (CO₂ and N₂) are introduced into the IRMS for isotopic analysis. nih.gov EA-IRMS provides an average isotopic composition of the entire sample rather than that of individual compounds. vliz.be
In the context of L-leucine analysis, EA-IRMS is often used to calibrate the pure amino acid standards that are used in other methods like GC/C/IRMS. ucdavis.edu This ensures that the isotopic measurements are traceable to primary isotopic reference materials. ucdavis.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the structure and dynamics of molecules. In metabolic studies, NMR is particularly useful for elucidating metabolic pathways and determining the position of isotopic labels within a molecule.
Carbon-13 (13C) NMR for Metabolic Pathway Elucidation and Carbon Atom Labeling
Carbon-13 (¹³C) NMR spectroscopy is a key technique for tracing the flow of carbon atoms through metabolic pathways. nih.gov By using ¹³C-labeled substrates like L-LEUCINE (1-¹³C; ¹⁵N+), researchers can follow the incorporation of the ¹³C label into various metabolites. nih.gov The chemical shift of a ¹³C nucleus is sensitive to its local chemical environment, allowing for the identification of the labeled metabolites. chemicalbook.com
Furthermore, the coupling between adjacent ¹³C nuclei (¹³C-¹³C coupling) provides information about which carbon atoms are bonded to each other, which is crucial for determining the specific isotopomer distribution. researchgate.net This information is instrumental in elucidating complex metabolic networks and discovering new metabolic pathways. nih.gov For example, ¹³C NMR has been used to study the metabolism of [U-¹³C]leucine in cultured astroglial cells, identifying various labeled metabolites and providing insights into the tricarboxylic acid (TCA) cycle. nih.gov Selective ¹³C labeling of leucine's methyl groups has also been employed in protein NMR studies to obtain specific distance restraints and study protein dynamics. mpg.debohrium.com
Table 2: Comparison of Analytical Techniques
| Technique | Principle | Sample Preparation | Information Obtained | Key Advantage |
| GC-MS | Separation of volatile derivatives by GC, followed by MS detection. | Derivatization required. | Isotopic enrichment, isotopomer distribution. | High sensitivity and established protocols. |
| LC-MS/MS | Separation by LC, followed by tandem MS detection. | Often minimal, no derivatization needed. | Quantification of amino acids and metabolites, separation of isomers. | High specificity and applicability to underivatized compounds. |
| GC/C/IRMS | GC separation, combustion to gas, and IRMS for isotope ratios. | Derivatization required. | Precise carbon and nitrogen isotope ratios. | High precision, especially at low enrichment levels. |
| EA-IRMS | Bulk sample combustion and IRMS analysis of resulting gas. | Minimal. | Bulk isotopic content of the entire sample. | Used for calibrating standards. |
| ¹³C NMR | Detection of ¹³C nuclei in a magnetic field. | Minimal. | Positional labeling, metabolic pathway elucidation. | Provides detailed structural and connectivity information. |
Nitrogen-15 (15N) NMR for Nitrogen Metabolic Fluxes
The use of L-leucine isotopically labeled with Nitrogen-15 (¹⁵N) is a powerful method for directly investigating the pathways of nitrogen metabolism. nih.gov Unlike the more abundant ¹⁴N, the ¹⁵N isotope has a nuclear spin of ½, which is advantageous for Nuclear Magnetic Resonance (NMR) spectroscopy as it results in narrower line widths and circumvents the difficulties associated with the quadrupolar ¹⁴N nucleus. wikipedia.org By introducing ¹⁵N-labeled leucine into a biological system, researchers can track the movement of the nitrogen atom as it is incorporated into other amino acids and nitrogenous compounds.
¹⁵N NMR spectroscopy enables the direct characterization and quantification of nitrogen metabolic fluxes. nih.gov While ¹³C-labeled amino acids are widely used to study carbon metabolism, ¹⁵N-labeled compounds offer a direct window into nitrogen pathways. nih.govnih.gov This technique can be exploited to measure the production of metabolites like ¹⁵NH₃ in enzyme-catalyzed reactions and to follow the transport and metabolism of individual amino acids in cell cultures. nih.gov Combining ¹³C and ¹⁵N labeling, as in L-LEUCINE (1-¹³C; ¹⁵N+), allows for the simultaneous quantification of both carbon and nitrogen fluxes, providing a more comprehensive view of cellular metabolism. nih.gov This dual-labeling approach has been used to resolve the bidirectionalities of biosynthetic pathways for amino acids, including leucine. nih.gov
Recent advancements have enhanced the utility of ¹⁵N NMR for metabolic studies. Although signals from ¹⁵N-HN groups can be broadened by water exchange at room temperature, lowering the temperature can facilitate their characterization. nih.gov Novel NMR experiments that utilize the ¹⁵N nucleus can derive information about cellular metabolism with increased efficiency compared to traditional ¹H or ¹³C NMR methods. nih.govresearchgate.net These approaches accelerate the analysis of biomass hydrolysates and increase the variety of isotopomers that can be quantified, thereby improving the resolution of metabolic flux analysis. nih.govresearchgate.net
The data below illustrates key parameters and findings related to the use of ¹⁵N-labeled leucine in metabolic flux studies.
| Parameter | Observation | Significance | Reference(s) |
| Isotope Used | Nitrogen-15 (¹⁵N) | Has a nuclear spin of ½, providing narrower line widths for NMR. wikipedia.org | wikipedia.org |
| Technique | ¹⁵N NMR Spectroscopy | Allows direct characterization and quantification of nitrogen metabolism. nih.gov | nih.gov |
| Dual Labeling | ¹³C and ¹⁵N co-labeling | Enables simultaneous quantification of intracellular carbon and nitrogen fluxes. nih.gov | nih.gov |
| Experimental Condition | Lowered Temperature (e.g., -5 °C) | Facilitates characterization of ¹⁵N-labeled amino acids by reducing line broadening. nih.gov | nih.gov |
| Outcome | Metabolic Flux Maps | Provides detailed distributions for amino acid and nucleotide biosynthesis. nih.gov | nih.gov |
Multi-dimensional NMR for Complex Molecular Interactions
Isotopically labeling leucine with both ¹³C and ¹⁵N is crucial for elucidating the structure, dynamics, and interactions of proteins and other complex biomolecules using multi-dimensional NMR spectroscopy. utoronto.cameihonglab.com Uniform ¹⁵N and ¹³C labeling facilitates the use of triple resonance (¹⁵N, ¹³C, ¹H) experiments, which are essential for detailed structural and dynamics studies of macromolecules. utoronto.ca
In the context of large proteins, spectral overlap and line broadening can pose significant challenges. utoronto.ca Specific isotopic labeling strategies using L-LEUCINE (1-¹³C; ¹⁵N+) help to overcome these issues. For instance, selective labeling of leucine's methyl groups simplifies complex spectra, making it easier to collect distance restraints for structure determination. mpg.de This approach is particularly valuable in solid-state NMR (ssNMR) studies of large, insoluble, or non-crystalline systems like protein aggregates or membrane proteins. meihonglab.commpg.de By combining selective ¹³C labeling of leucine with uniform ¹⁵N labeling, researchers can obtain unambiguous long-range distance restraints, which are critical for defining the three-dimensional fold of a protein. mpg.dempg.de
Multi-dimensional NMR techniques, such as 2D and 3D correlation experiments, are employed to assign the resonances of the labeled protein sequence-specifically. meihonglab.com Experiments like N(CO)CA connect backbone atoms of adjacent residues, while others like NCACB help to distinguish different amino acid types based on their unique chemical shifts. meihonglab.com Furthermore, studying the relaxation properties (T1 and T2) and Nuclear Overhauser Effects (NOE) of the labeled leucine residues provides insights into the internal dynamics of protein side chains. utoronto.ca These measurements can reveal how different parts of a protein move and how these motions change upon ligand binding, offering a detailed picture of molecular interactions. utoronto.ca
The following table summarizes key multi-dimensional NMR experiments and their applications in studying molecular interactions using ¹³C and ¹⁵N labeled leucine.
| NMR Experiment | Purpose | Information Gained | Reference(s) |
| Triple Resonance (¹⁵N, ¹³C, ¹H) | Backbone and side-chain resonance assignment | Enables sequential assignment of amino acids in proteins. utoronto.ca | utoronto.ca |
| 2D/3D Solid-State NMR (e.g., N(CO)CA) | Inter-residue correlation | Provides connectivities between adjacent amino acid residues for structure determination. meihonglab.commpg.de | meihonglab.commpg.de |
| ¹³C-¹³C Correlation (e.g., PDSD) | Intra-residue correlation | Identifies spin systems within specific amino acids like leucine. mpg.de | mpg.de |
| ¹³C-edited NOESY | Measurement of distance restraints | Provides information on through-space proximity of atoms, crucial for 3D structure calculation. utoronto.camdpi.com | utoronto.camdpi.com |
| Relaxation Experiments (T1, T2) | Characterization of molecular dynamics | Measures the timescale of internal motions of leucine side chains. utoronto.ca | utoronto.ca |
Applications of L Leucine 1 13c; 15n+ in Metabolic Pathway Elucidation and Flux Analysis
Elucidation of Branched-Chain Amino Acid Catabolism and Anabolism
L-LEUCINE (1-13C; 15N+) has been instrumental in dissecting the complex pathways of branched-chain amino acid (BCAA) metabolism. By tracing the fate of the labeled carbon and nitrogen, researchers can quantify key metabolic processes, including protein synthesis, breakdown, and the intricate steps of BCAA catabolism.
The catabolism of BCAAs is a multi-step process, and isotopically labeled leucine (B10760876) helps in understanding the flux through these pathways. In studies with fibroblasts, uniformly 13C, 15N-labeled amino acids, including leucine, have been used to trace their catabolism and understand the crosstalk between different BCAA pathways. chempep.com Furthermore, whole-body metabolic studies in animal models have utilized diets containing 13C-labeled leucine to investigate the contribution of different pools of BCAAs to plasma levels and to understand how BCAA metabolism is altered in various disease states. nih.gov
The anabolic effects of leucine, particularly its role in stimulating muscle protein synthesis, are also a key area of investigation. Leucine is known to activate the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis. isotope.com By using L-LEUCINE (1-13C; 15N+), researchers can not only confirm the anabolic effects of leucine but also quantify the extent to which it is incorporated into newly synthesized proteins.
Interactive Table: Key Parameters of Forearm Leucine Metabolism Measured with L-[1-13C, 15N]-leucine
| Metabolic Parameter | Rate (nmol/100ml forearm/min) |
| Protein Synthesis | 127 ± 11 |
| Protein Breakdown | 87 ± 10 |
| Leucine Deamination | 388 ± 24 |
| Leucine Reamination | 330 ± 23 |
Data adapted from a study on healthy subjects in the fed state. nih.gov
Tracing Carbon Fluxes through Central Metabolic Pathways
The 13C label on the carboxyl group of L-LEUCINE (1-13C; 15N+) serves as a valuable tool for tracing the entry and fate of leucine-derived carbon into central metabolic pathways, most notably the tricarboxylic acid (TCA) cycle. The catabolism of leucine results in the production of acetyl-CoA and acetoacetate. The 1-13C from L-leucine is released as 13CO2 during the oxidative decarboxylation of its ketoacid, α-ketoisocaproate (KIC). nih.gov
By measuring the appearance of 13CO2 in expired air, researchers can quantify the rate of leucine oxidation. This provides a direct measure of the extent to which leucine is being used as an energy source. Studies have shown that while a significant portion of the labeled carbon from leucine is oxidized and released as CO2, a substantial fraction is retained within the body, indicating its incorporation into other metabolic pools through TCA cycle exchange reactions. nih.gov
The acetyl-CoA generated from leucine catabolism can enter the TCA cycle, and the 13C label can be traced through various intermediates of the cycle. This allows for the investigation of the contribution of BCAA catabolism to the cellular energy budget and the synthesis of other metabolites. While the 1-13C is lost as CO2, if other carbon atoms of leucine are labeled, their journey through the TCA cycle can be monitored, providing detailed insights into the intricate network of central carbon metabolism.
Metabolic flux analysis using stable isotope tracers like 13C-labeled leucine is a powerful technique to quantify the rates of reactions in metabolic pathways. By analyzing the distribution of 13C in various metabolites, researchers can build computational models to estimate the flux through different pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle.
Investigating Nitrogen Transamination and Deamination Pathways
The 15N label in L-LEUCINE (1-13C; 15N+) provides a unique opportunity to trace the movement of nitrogen atoms, offering critical insights into the processes of transamination and deamination. These reactions are fundamental to amino acid metabolism, linking the catabolism of amino acids to the synthesis of other nitrogen-containing compounds and the disposal of excess nitrogen.
Transamination is the transfer of an amino group from an amino acid to a keto-acid, a key step in both the synthesis and degradation of amino acids. Deamination is the removal of an amino group, often leading to the excretion of nitrogen as urea (B33335). Using L-LEUCINE (1-13C; 15N+), researchers can directly measure the rates of these processes.
A study utilizing L-[1-13C, 15N]-leucine in the human forearm demonstrated the ability to quantify both leucine deamination (the removal of the 15N-amino group to form α-ketoisocaproate) and reamination (the reattachment of an amino group to α-ketoisocaproate to reform leucine). nih.gov This provides a dynamic view of nitrogen flux in skeletal muscle.
Furthermore, the 15N label can be tracked as it is incorporated into other amino acids and nitrogenous compounds. This allows for the elucidation of the interconnectedness of amino acid metabolism. For example, the 15N from leucine can be transferred to α-ketoglutarate to form glutamate (B1630785), which is a central hub in nitrogen metabolism, donating its amino group for the synthesis of numerous other amino acids and nitrogen-containing molecules. nih.gov
The use of dual-labeled substrates in metabolic flux analysis, often referred to as 13C15N-MFA, allows for the simultaneous quantification of both carbon and nitrogen fluxes, providing a more complete picture of cellular metabolism. chempep.comnih.gov
Interactive Table: Rates of Leucine Nitrogen Metabolism in the Human Forearm
| Metabolic Process | Rate (nmol/100ml forearm/min) |
| Leucine Deamination | 388 ± 24 |
| Leucine Reamination | 330 ± 23 |
Data represents the mean ± SEM for healthy subjects in a fed state. nih.gov
Confirmation and Discovery of Novel Metabolic Routes through Isotopomer Analysis
Isotopomer analysis, which is the study of the distribution of isotopes within a molecule, is a powerful application of stable isotope tracers like L-LEUCINE (1-13C; 15N+). By analyzing the specific patterns of 13C and 15N labeling in downstream metabolites, researchers can not only confirm the activity of known metabolic pathways but also uncover previously unknown metabolic routes.
When cells are supplied with an isotopically labeled substrate, the labels are incorporated into various metabolites. The specific pattern of this incorporation, or the isotopomer distribution, provides a "fingerprint" of the metabolic pathways that were active. By comparing the observed isotopomer distributions with those predicted by known metabolic models, researchers can validate these models.
For instance, 13C-assisted metabolism analysis has been successfully used to confirm the presence and activity of specific pathways. In one example, the identical labeling patterns observed in leucine and isoleucine after administration of a 13C-labeled substrate provided strong evidence for the activity of the citramalate (B1227619) pathway for isoleucine synthesis. nih.gov
The use of doubly labeled substrates like L-LEUCINE (1-13C; 15N+) adds another layer of information to isotopomer analysis. The simultaneous tracing of carbon and nitrogen can help to resolve ambiguities in metabolic pathways and provide more stringent constraints for metabolic flux analysis. This can be particularly useful in identifying the bidirectionality of reactions and uncovering novel metabolic connections.
While the primary application often lies in confirming and quantifying fluxes through known pathways, the detailed information provided by isotopomer analysis holds the potential for the discovery of novel metabolic routes. Discrepancies between observed and predicted isotopomer distributions can point to the existence of unknown reactions or pathways, opening up new avenues for metabolic research.
Investigation of Protein Turnover and Amino Acid Kinetics Using L Leucine 1 13c; 15n+
Quantification of Whole-Body Protein Synthesis and Degradation Rates
The use of L-LEUCINE (1-13C; 15N+) in primed, continuous infusion studies is a cornerstone for quantifying whole-body protein turnover. By achieving a steady-state isotopic enrichment in the plasma, researchers can calculate the rates of appearance (Ra) and disappearance (Rd) of leucine (B10760876). In the post-absorptive state, the Ra of leucine from the plasma is a direct measure of whole-body protein degradation, as the breakdown of endogenous proteins is the sole source of unlabeled leucine entering the circulation. Conversely, the Rd of leucine from the plasma reflects the combined rates of its incorporation into newly synthesized proteins (protein synthesis) and its oxidation. nih.gov
| Parameter | Typical Rate (μmol·kg⁻¹·h⁻¹) | Methodological Principle |
|---|---|---|
| Protein Degradation (Leucine Ra) | 90 - 120 | Rate of appearance of unlabeled leucine in plasma |
| Leucine Oxidation | 15 - 25 | Measurement of ¹³CO₂ in expired breath |
| Protein Synthesis (non-oxidative Leu Rd) | 75 - 95 | Total leucine disappearance rate minus oxidation rate |
Assessment of Tissue-Specific Protein Turnover
The forearm model is a classic and powerful technique for studying muscle protein metabolism directly in humans. nih.govnih.gov This method involves the infusion of L-LEUCINE (1-13C; 15N+) and the simultaneous sampling of arterial and deep venous blood from the forearm. By measuring the arteriovenous (A-V) balance of the tracer and its metabolites across the forearm, along with measurements of forearm blood flow, researchers can quantify the rates of muscle protein synthesis and breakdown.
The use of the doubly labeled leucine tracer in this model allows for a comprehensive analysis of leucine kinetics within the muscle. nih.gov The rate of disappearance of the tracer from the arterial blood into the muscle reflects protein synthesis, while the dilution of the tracer's enrichment in the venous blood by unlabeled leucine released from protein breakdown provides a measure of muscle protein degradation. nih.gov Studies utilizing this model have provided invaluable insights into how factors like fasting and feeding directly impact muscle protein balance. For instance, in the fed state, muscle protein synthesis is stimulated, leading to a net positive protein balance, whereas during fasting, protein synthesis decreases, resulting in a net negative balance. nih.gov
| Metabolic State | Protein Synthesis (nmol·(100 ml)⁻¹·min⁻¹) | Protein Breakdown (nmol·(100 ml)⁻¹·min⁻¹) | Net Protein Balance (nmol·(100 ml)⁻¹·min⁻¹) |
|---|---|---|---|
| Fed | 127 ± 11 | 87 ± 10 | +39 ± 9 |
| Fasting | 70 ± 6 | 99 ± 5 | -29 ± 5 |
Data presented as mean ± SEM. Data derived from studies utilizing L-[1-¹³C, ¹⁵N]leucine. nih.govnih.gov
Dynamic Aspects of Amino Acid Interconversion and Oxidation
The dual-labeling of L-LEUCINE (1-13C; 15N+) is particularly advantageous for studying the dynamic processes of amino acid interconversion and oxidation. Following its entry into the metabolic pool, leucine can undergo transamination, a reversible process where the ¹⁵N-amino group is transferred to an alpha-keto acid, forming a new amino acid and alpha-ketoisocaproate (KIC), the keto-acid of leucine. The ¹³C label remains with the KIC.
By measuring the isotopic enrichment of ¹⁵N in other amino acids and ¹³C in KIC, researchers can trace the pathways of nitrogen and carbon from leucine. nih.gov The rate of leucine deamination can be quantified, providing insights into the initial step of leucine catabolism. Subsequent irreversible decarboxylation of the ¹³C-labeled KIC leads to the release of ¹³CO₂, which can be measured in the breath to determine the rate of leucine oxidation. This comprehensive analysis allows for a detailed understanding of how the body partitions leucine between protein synthesis and catabolism under various physiological conditions. nih.govnih.gov
Comparative Studies with Other Stable Isotope Tracers (e.g., 15N-Glycine, 13C-Phenylalanine)
While L-LEUCINE (1-13C; 15N+) is a powerful tracer, its use in conjunction with or in comparison to other stable isotope tracers like ¹⁵N-glycine and ¹³C-phenylalanine provides a more complete picture of protein and amino acid metabolism.
¹⁵N-Glycine: This tracer is often used in "end-product" methods to estimate whole-body protein turnover. nih.govcambridge.org The ¹⁵N label from glycine (B1666218) is incorporated into the body's nitrogen pool and is eventually excreted in urea (B33335) and ammonia. By measuring the ¹⁵N enrichment in these end products, researchers can calculate the total nitrogen flux, which is then used to estimate whole-body protein synthesis and breakdown. nih.gov While less invasive than infusion methods, the ¹⁵N-glycine approach provides an average rate of turnover over a longer period and does not offer the same level of detail regarding specific amino acid kinetics as L-leucine tracers. cambridge.org
¹³C-Phenylalanine: L-[1-¹³C]phenylalanine is another commonly used tracer, particularly in the "indicator amino acid oxidation" (IAAO) method to determine amino acid requirements. nih.gov Phenylalanine is an essential amino acid, and its only metabolic fate, other than incorporation into protein, is hydroxylation to tyrosine. This lack of significant transamination simplifies the kinetic modeling compared to leucine. e-acnm.org The rate of ¹³CO₂ production from the oxidation of ¹³C-phenylalanine is used to assess the adequacy of dietary protein and specific amino acid intakes. nih.gov Comparative studies using both leucine and phenylalanine tracers can provide complementary information on the differential handling of branched-chain and aromatic amino acids.
Each of these tracers has its own set of advantages and limitations, and the choice of tracer often depends on the specific research question being addressed. The comprehensive data obtained from L-LEUCINE (1-13C; 15N+) on synthesis, breakdown, and oxidation makes it a particularly valuable tool for detailed mechanistic studies of protein metabolism.
| Tracer | Primary Measurement | Key Advantages | Key Limitations |
|---|---|---|---|
| L-LEUCINE (1-13C; 15N+) | Protein synthesis, breakdown, oxidation, and amino acid kinetics | Provides comprehensive, simultaneous measurements of multiple metabolic pathways. | Requires infusion and complex modeling; leucine's extensive metabolism can be a complicating factor. |
| ¹⁵N-Glycine | Whole-body nitrogen flux (protein turnover) | Less invasive (can be administered orally); reflects long-term average turnover. | "End-product" method provides less detail on specific amino acid kinetics. nih.govcambridge.org |
| ¹³C-Phenylalanine | Protein synthesis and indicator amino acid oxidation | Simplified metabolic fate (hydroxylation to tyrosine); useful for determining amino acid requirements. nih.gov | Does not directly measure protein breakdown with a single tracer. |
In Vitro and Ex Vivo Research Models Utilizing L Leucine 1 13c; 15n+
Cell Culture Systems for Metabolic Studies
Cell culture systems are indispensable tools for exploring cellular metabolism, and the incorporation of L-LEUCINE (1-13C; 15N+) into culture media facilitates the detailed quantification of metabolic fluxes. This isotopically labeled amino acid is readily taken up by cells and utilized in the same manner as its unlabeled counterpart, making it an ideal tracer for a range of metabolic studies.
One of the primary applications is in Stable Isotope Labeling with Amino acids in Cell culture (SILAC), a technique used for quantitative proteomics. medchemexpress.com In a typical SILAC experiment, one cell population is grown in a medium containing the "heavy" L-LEUCINE (1-13C; 15N+), while a control population is grown in a medium with the normal, "light" leucine (B10760876). After a specific experimental intervention, the protein lysates from both populations are combined, digested, and analyzed by mass spectrometry. The mass difference between the heavy and light leucine-containing peptides allows for the precise relative quantification of thousands of proteins, providing a global view of changes in the proteome.
Beyond proteomics, L-LEUCINE (1-13C; 15N+) is crucial for Metabolic Flux Analysis (MFA), where it is used to trace the fate of leucine's carbon and nitrogen atoms through interconnected metabolic pathways. medchemexpress.comcreative-proteomics.com For instance, in studies involving C2C12 myotubes, a mouse muscle cell line, labeled leucine is used to investigate the regulation of protein synthesis and degradation via the mTORC1 signaling pathway. aging-us.comnih.govfrontiersin.org Research has shown that leucine not only stimulates protein synthesis but also enhances mitochondrial biogenesis and oxidative capacity in these cells. aging-us.comnih.gov In the context of oncology, this tracer is employed to study the metabolic reprogramming in cancer cells, which often exhibit altered amino acid metabolism. creative-proteomics.comembopress.org Studies using various cancer cell lines have demonstrated that some tumors are highly dependent on leucine for proliferation and energy production, tracing the ¹³C label into intermediates of the tricarboxylic acid (TCA) cycle. mdpi.com
| Cell Model | Research Focus | Methodology | Key Research Findings |
|---|---|---|---|
| C2C12 Myotubes (Skeletal Muscle) | Protein synthesis and degradation, mitochondrial function. | Cells are cultured in media supplemented with labeled leucine; protein synthesis rates are measured by tracer incorporation, and mitochondrial respiration is assessed. | Leucine stimulates muscle protein synthesis through the mTOR pathway and can suppress starvation-induced protein degradation. aging-us.comnih.gov It also enhances mitochondrial oxidative capacity. aging-us.com |
| Hepatocellular Carcinoma (HCC) Cell Lines | Cancer metabolism and cell proliferation. | Metabolic flux analysis using ¹³C and ¹⁵N tracing to map the fate of leucine in central carbon metabolism. | Demonstrates the dependency of certain cancer cells on leucine for growth and energy. mdpi.com Tracing reveals the contribution of leucine's carbon skeleton to the TCA cycle to fuel cancer cell bioenergetics. |
| Pan-Cancer Cell Lines | Quantitative proteomics and metabolic phenotyping. | SILAC-based mass spectrometry to compare proteome-wide changes between different conditions or cell types. | Identifies global shifts in protein expression in response to therapeutic agents or genetic modifications, revealing conserved metabolic programs associated with lipid and carbohydrate metabolism. medchemexpress.comembopress.org |
Tissue Slice and Organ Perfusion Models
Ex vivo models, such as tissue slices and isolated organ perfusions, offer a significant advantage by preserving the native tissue architecture and complex interactions between different cell types. The use of L-LEUCINE (1-13C; 15N+) in these systems allows for the study of tissue-specific metabolism in a highly controlled setting, bridging the gap between single-cell culture and complex in vivo studies. nih.gov
In a typical organ perfusion experiment, an organ such as the liver or a skeletal muscle limb is surgically isolated and maintained in a viable state by circulating a physiological perfusion medium through its vasculature. nih.gov This medium is enriched with nutrients, oxygen, and L-LEUCINE (1-13C; 15N+). By sampling the perfusate before it enters the organ (arterial inflow) and after it exits (venous outflow), and by analyzing tissue biopsies, researchers can calculate precise rates of metabolic processes.
The dual-labeling of L-LEUCINE (1-13C; 15N+) is particularly advantageous in these models. The ¹⁵N label is used to trace the reversible process of transamination, where leucine donates its amino group to α-ketoglutarate to form glutamate (B1630785) and its own α-ketoacid, alpha-ketoisocaproic acid (KIC). The ¹³C label on the carboxyl group, however, is irreversibly lost as ¹³CO₂ during the subsequent oxidative decarboxylation of KIC. This distinction allows for the simultaneous quantification of protein synthesis (incorporation of the dual-labeled tracer), protein breakdown (release of unlabeled leucine into the tissue free pool), and leucine oxidation. nih.gov
A classic application of this approach is the forearm model, which has been used to study muscle protein metabolism. nih.gov By infusing L-[1-¹³C, ¹⁵N]-leucine and measuring the isotopic enrichment of leucine and KIC in arterial and deep venous blood, researchers have determined the rates of protein synthesis, breakdown, deamination, and reamination in human skeletal muscle. nih.gov
| Model System | Tracer Application | Measured Parameters | Example Research Findings |
|---|---|---|---|
| Isolated Perfused Hindlimb (Skeletal Muscle) | The perfusate contains L-LEUCINE (1-13C; 15N+) to measure arteriovenous balance and tissue incorporation. | Fractional synthetic rate (FSR) of muscle protein, fractional breakdown rate (FBR), leucine oxidation, and transamination rates. | Quantifies the anabolic and catabolic responses of muscle to various stimuli like hormones or nutrients. Allows for direct measurement of protein turnover within the muscle tissue. |
| Isolated Perfused Liver | The tracer is added to the portal vein perfusate to study hepatic amino acid processing. | Rates of leucine uptake, transamination, oxidation, and incorporation into secreted proteins (e.g., albumin). | Elucidates the liver's central role in whole-body amino acid homeostasis and its capacity for processing branched-chain amino acids. rsc.org |
| Human Forearm Model (in vivo analog) | A primed, continuous infusion of L-[1-¹³C, ¹⁵N]-leucine is administered systemically, with sampling from an artery and a deep forearm vein. | Protein synthesis, protein breakdown, leucine deamination, and reamination across the muscle bed. | In the fed state, forearm muscle protein synthesis was 127 ± 11 nmol (100 ml)⁻¹ min⁻¹ and breakdown was 87 ± 10 nmol (100 ml)⁻¹ min⁻¹. nih.gov |
Subcellular Compartmentation Studies
Understanding the spatial organization of metabolic pathways within the cell is critical to deciphering their regulation. L-LEUCINE (1-13C; 15N+) is a valuable tool for studying the metabolic fate of leucine in different subcellular compartments, most notably the cytosol and mitochondria. These studies typically involve exposing cells to the labeled tracer, followed by rapid subcellular fractionation to isolate organelles and subsequent analysis of isotopic enrichment in metabolites and proteins within each fraction.
The metabolic pathways for leucine are distinctly compartmentalized. Protein synthesis, an anabolic process, occurs on ribosomes in the cytosol. In contrast, leucine catabolism is initiated in the mitochondria. frontiersin.org Leucine is transported into the mitochondrial matrix, where it undergoes transamination via branched-chain amino acid aminotransferase (BCAT) and then oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This reaction releases the ¹³C-labeled carboxyl group as ¹³CO₂ and produces isovaleryl-CoA, which is further metabolized to yield acetyl-CoA and acetoacetate.
By using L-LEUCINE (1-13C; 15N+), researchers can differentiate and quantify the flux of leucine into these competing pathways. The rate of incorporation of the dual-labeled tracer into newly synthesized proteins provides a measure of cytosolic protein synthesis. Simultaneously, the rate of ¹³CO₂ production from the ¹³C-labeled carboxyl group serves as a direct measure of mitochondrial leucine oxidation. The ¹⁵N can be traced to glutamate and other amino acids, providing insight into mitochondrial transamination reactions and nitrogen balance. escholarship.org This approach has been instrumental in studying how factors like nutrient availability or cellular stress can shift the balance between using leucine for building proteins versus breaking it down for energy. nih.govresearchgate.net
| Subcellular Compartment | Metabolic Process | Tracer Fate (¹³C and ¹⁵N) | Information Gained |
|---|---|---|---|
| Cytosol | Protein Synthesis (Anabolism) | The intact [¹³C, ¹⁵N]-Leucine molecule is incorporated into polypeptide chains by ribosomes. | Provides a direct measurement of the rate of synthesis of cytosolic and other proteins. |
| Mitochondria | Transamination | The ¹⁵N from leucine's amino group is transferred to α-ketoglutarate, forming ¹⁵N-glutamate. | Quantifies the activity of the BCAT enzyme and the flux of nitrogen from leucine to other amino acid pools within the mitochondria. escholarship.org |
| Mitochondria | Oxidative Decarboxylation (Catabolism) | The ¹³C from the carboxyl group is released as ¹³CO₂ by the BCKDH complex. The remaining ¹³C-labeled carbon skeleton enters the TCA cycle via acetyl-CoA. | Measures the rate of irreversible leucine catabolism for energy. nih.gov Allows for tracing of leucine-derived carbons into TCA cycle intermediates like citrate (B86180) and succinate. researchgate.netnih.gov |
In Vivo Non Human Animal Research Models Utilizing L Leucine 1 13c; 15n+
Rodent Models for Systemic Metabolic Investigations
While many metabolic studies in rodents have utilized singly labeled leucine (B10760876) isotopes, the principles of tracer methodology are foundational to understanding systemic metabolism. In rats, for instance, studies have explored the impact of various physiological and pathological states on leucine metabolism. Research in partially hepatectomized rats has been conducted to understand the changes in leucine kinetics following liver resection. Furthermore, the effects of a leucine-rich diet on biomarkers of oxidative stress and histological parameters in the liver and kidneys have been evaluated in healthy rats, providing insights into the broader metabolic consequences of dietary amino acid manipulation. Although not always employing the double-labeled tracer, these rodent models are crucial for elucidating fundamental aspects of amino acid metabolism that can be further investigated with more complex tracers like L-[1-¹³C, ¹⁵N]leucine.
Large Animal Models for Agricultural and Comparative Physiology Research
Large animal models, particularly in agricultural and comparative physiology research, have significantly benefited from the use of leucine isotopes to study protein metabolism.
In swine, isotopes such as ¹⁵N-leucine have been instrumental in determining the ileal endogenous losses of amino acids. This is critical for optimizing feed formulations in the agricultural industry to enhance nutrient utilization and reduce nitrogen excretion. Studies have focused on methodological aspects, such as the appropriate precursor pool for calculating endogenous amino acid flows, highlighting the complexities of tracer studies in these models. For example, research has shown that the ¹⁵N-enrichment of mucin isolated from ileal digesta can be higher than that of the plasma amino acid pool, suggesting that the plasma pool may not always be an accurate indicator of the enrichment of secreted proteins.
In ruminants, such as growing cattle, L-[1-¹³C]leucine has been used to estimate leucine irreversible loss and fractional leucine oxidation. These studies are vital for understanding how different feeding regimens and physiological states affect protein metabolism in livestock. For instance, feed restriction in young dairy heifers has been shown to decrease the irreversible loss of leucine, demonstrating the adaptive metabolic responses to nutrient availability.
The dog has also been a valuable model for detailed metabolic studies using L-[1-¹³C, ¹⁵N]leucine. These studies have provided significant insights into the role of the splanchnic region (the gut and liver) in whole-body leucine metabolism.
Investigation of Specific Organ/Tissue Metabolism in Animal Models
The use of L-[1-¹³C, ¹⁵N]leucine has been particularly insightful for dissecting the metabolic roles of specific organs and tissues in animal models.
In canine models, extensive research has focused on the splanchnic region. By combining the infusion of L-[1-¹³C, ¹⁵N]leucine with measurements of arteriovenous differences across the gut and liver, researchers have been able to quantify leucine oxidation, deamination, and reamination within these tissues. physiology.orgnih.gov These studies have revealed the cooperative roles of the gut and liver in modulating the supply of leucine to peripheral tissues. physiology.orgnih.gov
Key findings from these canine studies include:
In the fasted state, the splanchnic region accounts for a relatively small fraction of whole-body leucine oxidation. physiology.orgnih.gov
During amino acid feeding, the contribution of the splanchnic region to whole-body leucine oxidation increases significantly. physiology.orgnih.gov
The route of amino acid administration (enteral vs. parenteral) alters the processing and metabolic fate of leucine within the splanchnic bed, even when whole-body leucine kinetics remain the same.
These detailed investigations in specific organs provide a deeper understanding of the intricate regulation of protein and amino acid metabolism, which is crucial for developing nutritional and therapeutic strategies in various physiological and disease states.
Interactive Data Table: Leucine Metabolism in the Splanchnic Region of Dogs
| Metabolic Parameter | Fasted State | Enteral Amino Acid Feeding |
| Whole Body Leucine Oxidation | Baseline | Increased (P < 0.01) |
| Splanchnic Leucine Oxidation (% of Whole Body) | 13% | 41% (P < 0.01) |
| Liver Leucine Oxidation (% of Whole Body) | 10% | 27% (P < 0.01) |
| Fractional Metabolic Utilization of Leucine in Splanchnic Region | 47% | 35% (P < 0.01) |
| Leucine Deamination Rate in Gut | Baseline | Increased (P < 0.05) |
| α-ketoisocaproate Reamination Rate in Splanchnic Region | Baseline | Increased (P < 0.05) |
Data derived from studies using L-[1-¹³C, ¹⁵N]leucine in mongrel dogs. physiology.orgnih.gov
Advanced Research Methodologies and Integration with Multi Omics Approaches
Isotope-Resolved Metabolomics and Fluxomics
The use of stable isotopes like L-Leucine (1-13C; 15N+) is foundational to the fields of isotope-resolved metabolomics and metabolic flux analysis (MFA). These techniques enable researchers to trace the flow of atoms through metabolic pathways, providing a dynamic view of cellular metabolism that is unattainable with traditional concentration-based measurements.
When L-Leucine (1-13C; 15N+) is introduced into a biological system, the labeled carbon (¹³C) and nitrogen (¹⁵N) atoms are incorporated into various downstream metabolites. By using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, the isotopic enrichment in these metabolites can be precisely measured. This allows for the elucidation of active metabolic pathways and the quantification of the rates, or fluxes, at which these pathways operate.
A common application of L-Leucine (1-13C; 15N+) is in the study of protein metabolism. The rate of protein synthesis can be determined by measuring the incorporation of the labeled leucine (B10760876) into tissue proteins over time. Conversely, the rate of protein breakdown can be estimated by the dilution of the labeled leucine in the free amino acid pool by unlabeled leucine released from protein degradation. nih.gov The oxidation of leucine can also be quantified by measuring the appearance of the ¹³C label in expired carbon dioxide (CO₂). nih.gov
One established method for studying leucine metabolism involves a primed, continuous infusion of L-[1-¹³C]leucine. physiology.org This approach allows for the determination of leucine turnover, oxidation, and incorporation into protein with a high degree of precision. physiology.org The dual labeling with ¹⁵N in L-Leucine (1-13C; 15N+) provides additional layers of information, allowing for the simultaneous investigation of both carbon and nitrogen metabolism. For instance, it can be used to trace the fate of the amino group and the carbon skeleton of leucine independently.
Key research findings from studies using doubly labeled leucine have provided comprehensive quantification of leucine kinetics. For example, in a study on forearm protein metabolism in healthy subjects, the rates of leucine deamination and reamination, as well as protein synthesis and breakdown, were successfully quantified. nih.gov
| Metabolic Process | Rate (nmol (100 ml)⁻¹ min⁻¹) |
|---|---|
| Leucine Deamination | 388 ± 24 |
| Leucine Reamination | 330 ± 23 |
| Protein Synthesis | 127 ± 11 |
| Protein Breakdown | 87 ± 10 |
Integration with Proteomics and Transcriptomics for Systems Biology Understanding
The insights gained from isotope-resolved metabolomics with L-Leucine (1-13C; 15N+) are significantly enhanced when integrated with other "omics" disciplines, such as proteomics and transcriptomics. This multi-omics approach provides a more holistic, systems-level understanding of biological processes.
In proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative analysis of protein expression. nih.gov While the provided search results focus on [¹³C₆]leucine for SILAC, the principle can be extended to L-Leucine (1-13C; 15N+). In a typical SILAC experiment, one population of cells is grown in a medium containing the "light" (unlabeled) amino acid, while another is grown in a medium with the "heavy" (labeled) amino acid. The protein extracts from the two populations are then mixed, and the relative abundance of proteins is determined by the ratio of light to heavy peptides detected by mass spectrometry. nih.gov Using L-Leucine (1-13C; 15N+) in SILAC experiments can provide a robust method for quantifying changes in protein expression under different conditions.
The integration of metabolomic data from L-Leucine (1-13C; 15N+) tracer studies with transcriptomic data (the complete set of RNA transcripts) can reveal how changes in gene expression correlate with metabolic fluxes. For example, an upregulation of genes encoding enzymes in a particular metabolic pathway, as measured by transcriptomics, can be validated and quantified by measuring the increased flux through that pathway using L-Leucine (1-13C; 15N+). This integration helps to bridge the gap between genetic regulation and functional metabolic output. Transcriptomic analyses in conjunction with studies on homeodomain-leucine zipper proteins have highlighted the regulatory networks controlling developmental processes in plants, which are influenced by amino acid metabolism. mdpi.com
By combining these multi-omics datasets, researchers can construct more comprehensive models of cellular function. For instance, observing a change in protein synthesis rates with L-Leucine (1-13C; 15N+) can be linked to alterations in the expression of genes involved in translation (from transcriptomics) and the abundance of ribosomal proteins (from proteomics). This integrated approach is crucial for understanding complex diseases and biological phenomena where perturbations occur across multiple molecular levels.
Development of Novel Tracer Administration and Sampling Strategies
The accuracy and applicability of metabolic studies using L-Leucine (1-13C; 15N+) are highly dependent on the methods used for tracer administration and biological sampling. Researchers are continuously developing and refining these strategies to improve the quality of the data obtained and to expand the range of biological questions that can be addressed.
One widely used tracer administration technique is the primed, continuous infusion. nih.govphysiology.org This method involves an initial bolus injection (the "prime") of the tracer to rapidly bring the isotopic enrichment of the precursor pool to a steady state, followed by a continuous infusion to maintain this steady state. physiology.org This approach is particularly useful for measuring metabolic fluxes under steady-state conditions.
Another innovative approach is the "flooding dose" technique. researchgate.net This method involves injecting a large amount of the labeled amino acid to "flood" the free amino acid pools in the body. researchgate.net This minimizes the contribution of unlabeled amino acids from protein breakdown to the precursor pool for protein synthesis, simplifying the calculation of synthesis rates. researchgate.net The enrichment of free leucine in muscle has been shown to be close to that in plasma, making plasma α-ketoisocaproate a good representative of muscle free leucine enrichment. researchgate.net
Advances in sampling strategies are also crucial. Traditional methods often rely on blood draws and tissue biopsies. nih.govnih.gov While effective, these methods can be invasive. The development of less invasive sampling techniques is an ongoing area of research. For example, the analysis of expired air for ¹³CO₂ provides a non-invasive way to measure whole-body leucine oxidation. physiology.org
The choice of sampling site is also critical. For instance, in studies of forearm metabolism, blood samples are taken from both a deep vein (draining the muscle) and an arterialized vein to determine the metabolic activity across the muscle bed. nih.gov The development of microdialysis techniques allows for the continuous sampling of metabolites from the interstitial fluid of specific tissues, providing a more localized view of metabolism.
Computational Modeling and Data Analysis for Complex Tracer Data
The data generated from L-Leucine (1-13C; 15N+) tracer experiments are complex and require sophisticated computational and statistical methods for analysis and interpretation. The raw data from mass spectrometry or NMR provides information on the isotopic enrichment of various metabolites. This information is then used in mathematical models to calculate metabolic fluxes and other kinetic parameters.
Compartmental modeling is a common approach used to analyze tracer data. The body is represented as a series of interconnected compartments (e.g., the plasma, the intracellular space of a specific tissue), and the movement of the tracer between these compartments is described by a set of differential equations. By fitting the model to the experimental data, the rates of transfer between compartments, which correspond to metabolic fluxes, can be estimated.
The use of doubly labeled L-Leucine (1-13C; 15N+) allows for the development of more detailed and accurate models of leucine metabolism. nih.gov These models can separately account for the metabolism of the carbon skeleton and the amino group of leucine, providing a more complete picture of its metabolic fate. nih.gov
The analysis of large-scale multi-omics datasets generated from the integration of tracer studies with proteomics and transcriptomics presents significant computational challenges. Machine learning and other advanced data analysis techniques are increasingly being used to identify patterns and relationships within these complex datasets. tandfonline.com These approaches can help to generate new hypotheses about the regulation of metabolic networks.
Furthermore, computational design of proteins, such as leucine-rich repeat proteins, demonstrates the power of computational methodologies in understanding protein structure and function, which is intrinsically linked to the metabolism of its constituent amino acids like leucine. nih.gov The development of new algorithms and software tools is essential for maximizing the scientific insights that can be gained from studies using advanced tracers like L-Leucine (1-13C; 15N+).
Q & A
Q. What steps ensure reproducibility when adapting published protocols for L-LEUCINE (1-13C; 15N+) synthesis?
- Methodological Answer : Replicate procedures verbatim in initial trials, documenting deviations (e.g., solvent batch, temperature fluctuations). Characterize intermediates via NMR or MS at each step. Share raw data and detailed protocols in supplementary materials, adhering to journal guidelines for experimental transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
